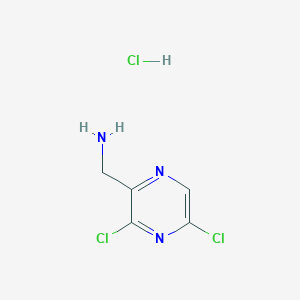
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride (AMBT-HCl) is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). It is a promising drug candidate for the treatment of various diseases, including cancer, bacterial infections, and diabetes. AMBT-HCl has been studied extensively in the laboratory and is being developed for clinical use.
Wissenschaftliche Forschungsanwendungen
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has been studied extensively in the laboratory and is being developed for clinical use. It has been shown to be a potent inhibitor of DHFR, with IC50 values in the low nanomolar range. In addition, it has been shown to have anti-tumor activity in vitro and in vivo. It has also been studied for its potential to treat bacterial infections, diabetes, and other diseases.
Wirkmechanismus
The mechanism of action of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is based on its ability to inhibit DHFR. DHFR is an enzyme responsible for the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids. By inhibiting DHFR, 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride prevents the synthesis of nucleic acids, resulting in cell death.
Biochemical and Physiological Effects
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has been shown to have anti-tumor activity in vitro and in vivo. In addition, it has been shown to have anti-bacterial, anti-diabetic, and anti-inflammatory effects. It has also been shown to reduce the levels of certain hormones, such as cortisol and prolactin. Furthermore, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride for laboratory experiments is its ability to inhibit DHFR. This makes it well-suited for studying the effects of DHFR inhibition on cell growth and metabolism. However, there are some limitations to its use in the laboratory. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride. One potential direction is the development of more potent and selective inhibitors of DHFR. Another potential direction is the development of formulations that can be used for oral administration. Additionally, 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride could be used to develop combination therapies for the treatment of various diseases. Finally, further research could be done to explore the potential of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride as an antibiotic, anti-inflammatory, or anti-diabetic agent.
Synthesemethoden
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is synthesized from the reaction of 6-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (AMBT) with hydrochloric acid. The reaction is performed in a two-step process. First, AMBT is dissolved in methanol and the hydrochloric acid is added. The mixture is stirred until the reaction is complete. The second step involves the addition of sodium hydroxide to precipitate the product, which is then collected and dried.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride involves the reaction of 2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione with ethylenediamine followed by hydrochloric acid treatment.", "Starting Materials": [ "2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione is dissolved in a suitable solvent and ethylenediamine is added to the solution.", "Step 2: The reaction mixture is heated under reflux for several hours.", "Step 3: The resulting product is isolated by filtration and washed with a suitable solvent.", "Step 4: The product is treated with hydrochloric acid to form the hydrochloride salt of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione." ] } | |
CAS-Nummer |
2763755-00-4 |
Produktname |
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride |
Molekularformel |
C10H14ClNO2S |
Molekulargewicht |
247.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




